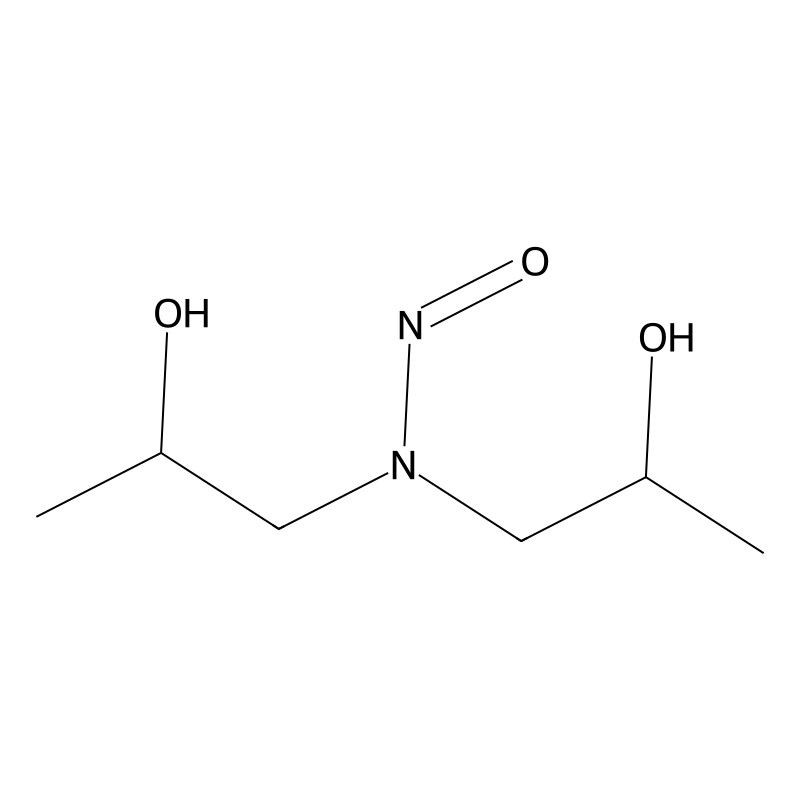N-Nitrosobis(2-hydroxypropyl)amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Cancer Research
Scientific Field: The primary field of application for DHPN is in Cancer Research, specifically in the study of thyroid carcinoma .
Summary of the Application: DHPN is used to induce tumors in the thyroid glands of rats for the purpose of studying the histogenesis of thyroid carcinoma . This involves the creation of nodular lesions in the thyroid glands, which are then classified and analyzed to understand the development and growth of tumors .
Methods of Application: The method of application involves exposing the thyroid glands of rats to DHPN . Over time, nodular lesions of varying types and sizes develop in the thyroid glands . These lesions are then classified into three types based on their characteristics and growth activity, as measured by the labeling index for bromodeoxyuridine (BrdU) .
Results or Outcomes: The results of these studies support a multistage hypothesis of tumorigenesis . Type 1 lesions, which are the smallest and considered to indicate the initial morphological change, appear early . Subsequently, type 2 nodules of intermediate size and labeling index develop, followed by type 3 nodules, which are the largest and have the highest labeling index . The latter type 3 nodules become more numerous during the latest phase following DHPN exposure .
N-Nitrosobis(2-hydroxypropyl)amine is a nitrosamine compound that has garnered significant attention due to its carcinogenic properties. It is formed from the nitrosation of bis(2-hydroxypropyl)amine, a secondary amine. This compound is characterized by its molecular formula and is known for its ability to induce tumors in various tissues in experimental models, particularly in rats and other animals . The compound's structure includes two hydroxypropyl groups attached to a nitrogen atom, with a nitroso group substituting for one hydrogen atom on the nitrogen.
The exact mechanism of NDMA's carcinogenicity is not fully understood, but it is believed to involve several pathways:
- DNA alkylation: NDMA can react with DNA, forming adducts that can lead to mutations and cancer development [].
- Redox cycling: NDMA can undergo redox cycling, generating free radicals that damage DNA and other cellular components.
- Signal transduction: NDMA may interact with cellular signaling pathways, promoting cell proliferation and survival.
NDMA is a potent carcinogen in animal studies and is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC). Exposure to NDMA can increase the risk of various cancers, including liver, esophageal, and stomach cancers.
- Acute Toxicity: NDMA is considered to have low acute toxicity, meaning a single high-dose exposure is unlikely to cause immediate harm.
- Chronic Toxicity: Chronic exposure to even low levels of NDMA can increase cancer risk.
In this case, R represents the hydroxypropyl groups. The resulting N-Nitrosobis(2-hydroxypropyl)amine can further react under certain conditions to produce reactive intermediates that can interact with biological macromolecules, contributing to its mutagenic and carcinogenic properties .
N-Nitrosobis(2-hydroxypropyl)amine exhibits significant biological activity, particularly as a carcinogen. Studies have shown that it can induce tumors in various organs, including the lungs and esophagus, when administered to laboratory animals . Its mutagenic potential has been demonstrated through assays using Salmonella typhimurium strains, which are commonly employed to assess mutagenicity . The compound's mechanism of action involves forming DNA adducts that lead to mutations and subsequent tumor development.
The synthesis of N-Nitrosobis(2-hydroxypropyl)amine typically involves two main steps:
- Preparation of Bis(2-hydroxypropyl)amine: This can be achieved through the reaction of 2-hydroxypropylamine with an appropriate alkylating agent.
- Nitrosation: The prepared secondary amine is then treated with nitrous acid or a nitrosating agent under controlled conditions (usually acidic) to yield N-Nitrosobis(2-hydroxypropyl)amine.
The reaction conditions must be carefully controlled to minimize side reactions and ensure high yields of the desired nitrosamine .
N-Nitrosobis(2-hydroxypropyl)amine is primarily used in research settings to study carcinogenic mechanisms and mutagenicity due to its potent biological effects. It serves as a model compound for investigating the formation and effects of nitrosamines in various biological systems. Additionally, it has been studied as a potential enhancer in polymerase chain reactions (PCR), although its use is limited due to safety concerns associated with its carcinogenic nature .
Research has indicated that N-Nitrosobis(2-hydroxypropyl)amine interacts with various biological molecules, particularly DNA. The formation of DNA adducts is a critical aspect of its mechanism as a carcinogen. Studies have shown that this compound can lead to mutations in genetic material, which may result in tumorigenesis . Furthermore, investigations into its interactions with cellular pathways involved in apoptosis and cell proliferation have provided insights into how nitrosamines contribute to cancer development.
N-Nitrosobis(2-hydroxypropyl)amine belongs to a class of compounds known as nitrosamines, which are characterized by their nitrogen-nitroso functional group. Here are some similar compounds along with a brief comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Nitrosodimethylamine | Two methyl groups attached to nitrogen | Highly carcinogenic; widely studied |
| N-Nitrosoethylisopropanolamine | Ethanol and isopropanol groups on nitrogen | Carcinogenic; less studied than BHP |
| N-Nitroso-N-methylurea | Urea derivative with methyl group | Known carcinogen; different mechanism |
| N-Nitrosopiperidine | Pipedine ring structure | Carcinogenic; affects liver |
N-Nitrosobis(2-hydroxypropyl)amine stands out due to its specific structure involving hydroxypropyl groups, which influences its reactivity and biological effects compared to other nitrosamines. Its unique ability to induce tumors specifically in certain tissues also differentiates it from other compounds within this class .








